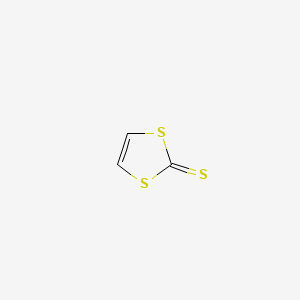

1,3-Dithiole-2-thione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2S3/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKJWNVWJOKVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239230 | |

| Record name | 1,3-Dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-35-8 | |

| Record name | 1,3-Dithiole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dithiole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dithiole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DITHIOLE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K9M0CR06O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dithiole-2-thione: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dithiole-2-thione, a sulfur-containing heterocyclic compound, serves as a pivotal building block in the realms of materials science and medicinal chemistry. Its unique electronic properties make it a key precursor in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are integral to the development of organic conductors and superconductors. Furthermore, the this compound core has emerged as a versatile scaffold in drug discovery, with derivatives exhibiting promising therapeutic activities, including antispasmodic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound. It also delves into its applications in drug development, with a focus on the mechanism of action of its derivatives as antispasmodic agents, and includes detailed experimental protocols and visual representations of key chemical and biological pathways.

Chemical Structure and Identification

This compound is a five-membered heterocyclic compound containing two sulfur atoms at positions 1 and 3, a double bond between carbons 4 and 5, and a thione group at position 2.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 930-35-8[1] |

| Chemical Formula | C₃H₂S₃[1] |

| Molecular Weight | 134.24 g/mol [1] |

| Synonyms | Vinylene trithiocarbonate (B1256668), 1,3-Dithiol-2-thione, Isotrithione |

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

This compound is a yellow to brown crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Light yellow to brown to dark green powder/crystal | |

| Melting Point | 48-50 °C | |

| Boiling Point | 122-126 °C at 0.5 Torr | |

| Density (estimate) | 1.423 g/cm³ | |

| Refractive Index (estimate) | 1.700 | |

| Flash Point | >110 °C (>230 °F) |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 6.65 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 114.3, 212.5 |

| Infrared (IR) | Key Peaks (cm⁻¹): 3080 (C-H stretch), 1510 (C=C stretch), 1050 (C=S stretch) |

Synthesis and Reactivity

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from commercially available reagents.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-ethoxy-1,3-dithiolan-2-thione

-

In a well-ventilated fume hood, a suspension of potassium trithiocarbonate (16.5 g) in 100 ml of dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The suspension is cooled in an ice bath.

-

A solution of 1,2-dichloroethyl ethyl ether (13.5 g) in 60 ml of DMF is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The mixture is then poured into 500 ml of ice-water and extracted with diethyl ether (3 x 100 ml).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 4-ethoxy-1,3-dithiolan-2-thione as a yellow oil.

Step 2: Elimination of Ethanol (B145695) to form this compound

-

A solution of 4-ethoxy-1,3-dithiolan-2-thione (5.0 g) and anhydrous p-toluenesulfonic acid (5.3 g, 1 equivalent) in 50 ml of toluene (B28343) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

The mixture is heated to reflux, and the azeotropic removal of ethanol is monitored.

-

The reaction is typically complete within 3 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting brown solid is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford this compound.

Synthetic Workflow for this compound

Caption: Two-step synthesis of this compound.

Key Reactions

A significant reaction of this compound is its conversion to tetrathiafulvalene (TTF), a pivotal molecule in materials science.

Experimental Protocol: Synthesis of Tetrathiafulvalene (TTF) from this compound

-

In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, a solution of this compound (5.0 g) in freshly distilled triethyl phosphite (B83602) (50 ml) is prepared under an inert atmosphere.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, the reaction mixture is cooled to room temperature.

-

Excess triethyl phosphite is removed by vacuum distillation.

-

The resulting solid residue is washed with a cold solvent such as methanol (B129727) or ethanol to remove impurities.

-

The crude TTF is then purified by recrystallization from a suitable solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and ethyl acetate) to yield orange-red needles of tetrathiafulvalene.

Reaction Scheme: this compound to Tetrathiafulvalene

Caption: Synthesis of TTF from this compound.

Applications in Drug Development: Antispasmodic Agents

Derivatives of this compound have been investigated for their therapeutic potential. Notably, 2-thioxo-1,3-dithiol-carboxamides have demonstrated significant antispasmodic activity.[2] Molecular docking studies suggest that these compounds may exert their effects by blocking alpha-adrenergic receptors and voltage-gated calcium channels.[2]

Proposed Mechanism of Antispasmodic Action

The antispasmodic effect of 2-thioxo-1,3-dithiol-carboxamide derivatives is believed to be mediated through a dual blockade of alpha-1A adrenergic receptors and L-type voltage-gated calcium channels in smooth muscle cells.

-

Alpha-1A Adrenergic Receptor Blockade: In smooth muscle, activation of alpha-1A adrenergic receptors by agonists like norepinephrine (B1679862) leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the sarcoplasmic reticulum, leading to muscle contraction. By acting as antagonists, the 2-thioxo-1,3-dithiol-carboxamide derivatives are thought to inhibit this pathway, preventing the initial calcium release and subsequent contraction.[3]

-

L-type Calcium Channel Blockade: The influx of extracellular calcium through L-type voltage-gated calcium channels is a crucial step for sustained smooth muscle contraction. It is hypothesized that these derivatives also directly block these channels, further reducing the intracellular calcium concentration and promoting muscle relaxation.

Signaling Pathway of Antispasmodic Action

Caption: Proposed mechanism of antispasmodic action.

Conclusion

This compound is a molecule of significant interest due to its versatile applications in both materials science and medicinal chemistry. Its role as a precursor to organic conductors highlights its importance in the development of novel electronic materials. In the pharmaceutical arena, the this compound scaffold provides a promising foundation for the design of new therapeutic agents, as evidenced by the antispasmodic properties of its carboxamide derivatives. Further exploration of the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for future advancements in both fields. This guide serves as a foundational resource for researchers and professionals seeking to leverage the unique properties of this compound in their work.

References

- 1. P-Functionalized tetrathiafulvalenes from 1,3-dithiole-2-thiones? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Reactivity of 1,3-Dithiole-2-thiones

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dithiole-2-thiones are a pivotal class of sulfur-containing heterocyclic compounds, distinguished by their unique electronic properties and versatile reactivity. They serve as indispensable precursors in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are core components in the field of molecular electronics and conducting materials. Furthermore, their diverse biological activities have attracted significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the principal synthetic methodologies for 1,3-dithiole-2-thiones, alongside a detailed exploration of their characteristic reactivity. Key experimental protocols are provided, and quantitative data are systematically summarized to facilitate research and development in this field.

Introduction

The 1,3-dithiole-2-thione scaffold, a five-membered ring containing two sulfur atoms at positions 1 and 3 and a thiocarbonyl group at position 2, is a cornerstone in heterocyclic chemistry. These compounds are not merely synthetic curiosities; they are critical building blocks for organic conductors and have shown a range of biological activities, including antifungal properties.[1] Their significance stems from their rich redox chemistry and the ability of the thione group to undergo various transformations, making them versatile intermediates for more complex molecular architectures. This guide will delve into the primary synthetic routes and the key aspects of their chemical behavior.

Synthesis of 1,3-Dithiole-2-thiones

Several reliable methods have been established for the synthesis of the this compound core. The choice of method often depends on the desired substitution pattern on the dithiole ring.

From Carbon Disulfide via Reductive Dimerization and Alkylation

A prevalent and versatile method involves the reaction of carbon disulfide with active metals like sodium or potassium in an aprotic solvent such as dimethylformamide (DMF). This reaction generates the this compound-4,5-dithiolate dianion (dmit²⁻). This dianion is a powerful nucleophile and can be readily alkylated with various dihaloalkanes to produce a wide array of substituted 1,3-dithiole-2-thiones. A common application is the synthesis of precursors for bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF).

From Active Methylene (B1212753) Compounds

Compounds containing an active methylene group flanked by electron-withdrawing groups can be used as starting materials. For instance, the reaction of malononitrile (B47326) with carbon disulfide in the presence of a base, followed by alkylation and cyclization, yields 4,5-dicyano-1,3-dithiole-2-thione.

From Acetylenic Compounds

Terminal alkynes can be deprotonated with a strong base like butyllithium (B86547) (BuLi) and then reacted with carbon disulfide to form alkynyldithiocarboxylates.[1][2] Subsequent treatment with elemental sulfur leads to the formation of 4-mercapto-5-substituted-1,3-dithiole-2-thiones.[1][2] Quenching the reaction with an alkyl halide, such as methyl iodide, yields the corresponding 4-(alkylthio) derivatives.[1][2]

Reactivity of 1,3-Dithiole-2-thiones

The reactivity of 1,3-dithiole-2-thiones is dominated by the chemistry of the thiocarbonyl group and the dithiole ring itself.

Conversion to 1,3-Dithiol-2-ones

The thiocarbonyl group can be converted to a carbonyl group, yielding the corresponding 1,3-dithiol-2-one. This transformation is typically achieved using reagents like mercury(II) acetate. The resulting 1,3-dithiol-2-ones are also valuable precursors for TTF synthesis.

Synthesis of Tetrathiafulvalenes (TTFs)

The most prominent reaction of 1,3-dithiole-2-thiones is their use in the synthesis of tetrathiafulvalenes. This is most commonly achieved through a phosphite-mediated coupling reaction, where a trialkyl phosphite (B83602), such as triethyl phosphite, is used to dimerize the this compound (or the corresponding 2-one). The reaction proceeds via a proposed carbene intermediate. Both homo-coupling (dimerization of a single precursor) and cross-coupling (reaction of two different precursors) are possible, allowing for the synthesis of symmetric and asymmetric TTFs, respectively.

Reactions with Electrophiles

The exocyclic sulfur atom of the thiocarbonyl group is nucleophilic and can react with various electrophiles. Alkylation with alkyl halides, for instance, leads to the formation of 2-(alkylthio)-1,3-dithiolium salts. These salts are themselves useful synthetic intermediates.

Cycloaddition Reactions

1,3-Dithiole-2-thiones can participate in cycloaddition reactions. They can react as dipolarophiles with 1,3-dipoles in [3+2] cycloaddition reactions.[3][4][5] For example, the reaction with azides can lead to the formation of spirocyclic thiazolines. The double bond of the dithiole ring can also act as a dienophile in Diels-Alder reactions.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of key this compound derivatives.

Table 1: Synthesis of 4,5-Disubstituted-1,3-dithiole-2-thiones

| Starting Material | Reagents | Product | Yield (%) | Ref. |

| Carbon Disulfide, Sodium | 1,2-Dibromoethane | 5,6-Dihydro-[1]dithiino[2,3-d][1][2]dithiole-2-thione | ~70 (from CS₂) | |

| Phenylacetylene | 1. BuLi, 2. CS₂, 3. S₈, 4. H⁺ | 4-Mercapto-5-phenyl-1,3-dithiole-2-thione | Moderate | [2] |

| Trimethylsilylacetylene | 1. BuLi, 2. CS₂, 3. S₈, 4. Isopropylamine | This compound | Moderate | [2] |

Table 2: Spectroscopic Data for Selected 1,3-Dithiole-2-thiones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 4,5-Bis(methylthio)-1,3-dithiole-2-thione | 2.45 (s, 6H) | 19.5, 137.0, 212.0 | ~1050 (C=S) |

| This compound | 7.05 (s, 2H) | 117.5, 210.8 | ~1060 (C=S) |

Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument.

Experimental Protocols

General Protocol for the Synthesis of 4,5-Bis(alkylthio)-1,3-dithiole-2-thiones

Materials:

-

Sodium metal

-

Anhydrous Dimethylformamide (DMF)

-

Carbon Disulfide (CS₂)

-

Alkyl halide (e.g., methyl iodide)

-

Diethyl ether

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place small pieces of sodium metal in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add carbon disulfide dropwise to the stirred suspension under a nitrogen atmosphere. The reaction is exothermic. Maintain the temperature below 20 °C.

-

After the addition is complete, stir the mixture at room temperature until all the sodium has reacted.

-

Cool the resulting dark solution of the disodium (B8443419) this compound-4,5-dithiolate salt to 0 °C.

-

Add the alkyl halide (e.g., methyl iodide) dropwise, keeping the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a large volume of cold water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 4,5-bis(alkylthio)-1,3-dithiole-2-thione.

General Protocol for Phosphite-Mediated Coupling to form TTFs

Materials:

-

Substituted this compound

-

Triethyl phosphite

-

Anhydrous toluene (B28343) or other high-boiling solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the this compound in anhydrous toluene.

-

Add an excess of triethyl phosphite (typically 2-3 equivalents).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

The crude tetrathiafulvalene product is often a solid and can be purified by recrystallization from a suitable solvent (e.g., acetonitrile, chloroform).

Conclusion

1,3-Dithiole-2-thiones are remarkably versatile heterocyclic compounds with a rich and well-established chemistry. The synthetic methods outlined in this guide, particularly those starting from readily available carbon disulfide, provide efficient access to a wide range of derivatives. Their reactivity, highlighted by the facile conversion to tetrathiafulvalenes, underscores their importance as key building blocks in materials science. The detailed protocols and compiled data herein are intended to serve as a valuable resource for researchers engaged in the synthesis and application of these important molecules, facilitating further innovation in both materials science and medicinal chemistry.

References

An In-depth Technical Guide to 1,3-Dithiole-2-thione: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dithiole-2-thione, a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental properties, including its IUPAC name and CAS number, and presents a compilation of its spectroscopic data. A detailed, generalized protocol for its synthesis is provided, based on established chemical literature. Furthermore, this guide explores the key biological activities of this compound, with a particular focus on its role as an activator of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Experimental workflows for assessing Nrf2 activation and antifungal activity are also presented in a clear, graphical format to aid in the design of future research.

Core Compound Identification

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₃H₂S₃[2]

-

Molecular Weight: 134.24 g/mol [2]

-

Synonyms: Vinylene trithiocarbonate (B1256668), Isot UserManagerithione[1]

Quantitative Data

A summary of the key physical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Melting Point | 48-50 °C | |

| Boiling Point | 122-126 °C (at 0.5 Torr) | |

| ¹H NMR | ||

| Chemical Shift (CDCl₃) | δ ~7.0 ppm (singlet, 2H) | [3] |

| ¹³C NMR | ||

| C4, C5 | ~120-130 ppm | [4][5][6][7][8] |

| C2 (Thione) | >200 ppm | [4][5][6][7][8] |

| Infrared (IR) Spectroscopy | ||

| Key Absorptions (cm⁻¹) | C=S stretching, C=C stretching | [9][10] |

| UV-Vis Spectroscopy | ||

| λmax | Multiple absorptions in the UV-Vis region |

Note: Specific peak values for ¹³C NMR and IR can vary based on solvent and instrumentation. The provided ranges for ¹³C NMR are based on data for structurally related dithiolethiones.

Experimental Protocols: Synthesis of this compound

While several synthetic routes to 1,3-dithiole-2-thiones have been reported, a common and effective method involves the reaction of an activated acetylene (B1199291) with a trithiocarbonate source. The following is a generalized, detailed protocol based on established literature for the synthesis of related structures.[11][12]

Materials:

-

1,2-Dichloroethyl ethyl ether

-

Potassium trithiocarbonate (K₂CS₃)

-

Dimethylformamide (DMF)

-

p-Toluenesulfonic acid (PTSA)

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol (B145695), hexanes)

Procedure:

-

Synthesis of 4-Ethoxy-1,3-dithiolane-2-thione (B15448108):

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend potassium trithiocarbonate in anhydrous DMF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 1,2-dichloroethyl ethyl ether in DMF dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude 4-ethoxy-1,3-dithiolane-2-thione by vacuum distillation.

-

-

Elimination to form this compound:

-

Dissolve the purified 4-ethoxy-1,3-dithiolane-2-thione in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Heat the mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the toluene solution with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent (e.g., ethanol or hexanes) to obtain pure this compound.

-

Signaling Pathways and Biological Activity

This compound and its derivatives have garnered significant attention for their potent biological activities, particularly as chemopreventive agents. A primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Signaling Pathway Activation:

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as this compound, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), thereby enhancing cellular defense against oxidative stress.

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflows

The following diagrams illustrate standardized workflows for assessing the key biological activities of this compound and its derivatives.

Workflow for Nrf2 Activation Assay:

This workflow outlines the key steps in determining the ability of a compound to activate the Nrf2 signaling pathway in a cell-based assay.[13][14][15][16]

Caption: Experimental workflow for assessing Nrf2 activation.

Workflow for Antifungal Activity Screening:

This workflow provides a general outline for screening the antifungal potential of this compound and its analogs against pathogenic fungi.[17][18][19][20][21]

Caption: General workflow for antifungal activity screening.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile and significant biological activities. Its ability to modulate the Nrf2 signaling pathway makes it a compelling lead structure for the development of novel therapeutic agents for diseases associated with oxidative stress. The synthetic protocols and experimental workflows detailed in this guide provide a solid foundation for researchers to further explore the potential of this and related compounds in drug discovery and materials science. Further investigations into the structure-activity relationships of its derivatives are warranted to optimize its therapeutic potential.

References

- 1. This compound | C3H2S3 | CID 70254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound(930-35-8) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Infrared spectra of 1.3-dithiole-2-thione and its selenium analogues - frequency assignment and molecular force constants for Journal of Molecular Structure - IBM Research [research.ibm.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. DSpace [diposit.ub.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]

- 14. Nrf2 signaling activation by a small molecule activator compound 16 inhibits hydrogen peroxide-induced oxidative injury and death in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A small molecule NRF2 activator BC-1901S ameliorates inflammation through DCAF1/NRF2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-throughput small molecule screening reveals Nrf2-dependent and -independent pathways of cellular stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of aromatic heterocyclic derivatives as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparation, Antifungal Activity Evaluation, and Mechanistic Studies of Unique and Structurally Novel Pyrazole-Heterocyclic-Amide Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,3-Dithiole-2-thione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of 1,3-dithiole-2-thione. It includes detailed experimental protocols for its synthesis and characterization, and explores its primary application as a key precursor in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives. Furthermore, this guide addresses the biological activities of the isomeric compound, 3H-1,2-dithiole-3-thione, to provide a broader context for drug development professionals interested in the therapeutic potential of dithiolethiones.

Core Physical and Chemical Properties

This compound, also known as vinylene trithiocarbonate (B1256668), is a yellow, solid organosulfur compound. It is a key intermediate in the synthesis of tetrathiafulvalene (TTF), a cornerstone molecule in the field of organic electronics.

Physical Properties of this compound

The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂S₃ | [1] |

| Molecular Weight | 134.24 g/mol | [2] |

| Appearance | Yellow solid | |

| Melting Point | 48-50 °C | |

| Boiling Point | 122-126 °C at 0.5 Torr | |

| Flash Point | > 230 °F (> 110 °C) | |

| CAS Number | 930-35-8 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

| Technique | Data | Reference(s) |

| ¹H NMR | Spectrum available | [3] |

| ¹³C NMR | Spectrum available | [4] |

| Infrared (IR) | Spectrum available | [5] |

| Mass Spectrometry (MS) | Spectrum available | |

| Crystal Structure | CCDC Number: 244330 | [1] |

Synthesis and Reactions

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of potassium trithiocarbonate with 1,2-dichloroethyl ethyl ether, followed by the elimination of ethanol.

-

Reaction Setup: A suspension of potassium trithiocarbonate in dimethylformamide (DMF) is cooled in an ice bath with constant stirring.

-

Addition of Reagent: A solution of 1,2-dichloroethyl ethyl ether in DMF is added dropwise to the cooled suspension.

-

Work-up: After the addition is complete, the reaction mixture is worked up through standard procedures, which may include filtration, extraction, and washing.

-

Purification: The crude product is purified by vacuum distillation to yield pure 4-ethoxy-1,3-dithiolan-2-thione.

-

Elimination: The purified intermediate is dissolved in toluene, and a catalytic amount of anhydrous toluene-p-sulfonic acid is added.

-

Azeotropic Distillation: The mixture is heated to undergo azeotropic distillation to remove ethanol, driving the elimination reaction to completion.

-

Final Product Isolation: The resulting brown solid is recrystallized to afford pure this compound.

Conversion to Tetrathiafulvalene (TTF)

This compound is a valuable precursor for the synthesis of tetrathiafulvalene (TTF) and its derivatives. A common method involves a phosphite-mediated coupling reaction.

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as freshly distilled triethyl phosphite (B83602).

-

Heating: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess triethyl phosphite is removed under reduced pressure. The resulting residue is then purified, often by column chromatography or recrystallization, to yield pure tetrathiafulvalene.

Biological Activity: The Case of 3H-1,2-Dithiole-3-thione

While this compound is primarily utilized in materials science, its isomer, 3H-1,2-dithiole-3-thione (D3T), has garnered significant attention in the field of drug development for its potent biological activities. D3T is a powerful inducer of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[6][7][8][9][10][11][12]

The Nrf2 Signaling Pathway and D3T

The Keap1-Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its degradation.[13] Electrophiles and oxidants, including D3T, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[7] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[8] This leads to the transcription of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[14][15]

The activation of the Nrf2 pathway by D3T has been shown to have neuroprotective effects in models of Alzheimer's disease and to suppress proinflammatory responses in macrophages.[6][9]

Conclusion

This compound is a versatile and important molecule, primarily serving as a building block in the synthesis of tetrathiafulvalene-based materials for organic electronics. Its physical and chemical properties are well-characterized, and its synthesis is efficient and scalable. While this compound itself is not known for significant biological activity, its isomer, 3H-1,2-dithiole-3-thione, is a potent activator of the Nrf2 signaling pathway, highlighting the therapeutic potential within the broader class of dithiolethiones. This distinction is crucial for researchers in both materials science and drug development. Future research may explore the potential for derivatization of the this compound scaffold to imbue it with biological activity, thereby bridging the gap between these two fields of study.

References

- 1. This compound | C3H2S3 | CID 70254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. This compound(930-35-8) 1H NMR [m.chemicalbook.com]

- 4. Synthesis and Characterization of Two Different 1,3-Dithiole-2-thiones as the Precursors of TTF Donor Molecule -Journal of the Korean Chemical Society | 학회 [koreascience.kr]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Nrf2-regulated genes by 3H-1, 2-dithiole-3-thione through the ERK signaling pathway in murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Targeting Nrf2 with 3 H-1,2-dithiole-3-thione to moderate OXPHOS-driven oxidative stress attenuates IL-17A-induced psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Organic Conductors: A Technical Guide to 1,3-Dithiole-2-thione Derivatives

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The field of organic electronics has seen a remarkable ascent, driven by the promise of lightweight, flexible, and solution-processable devices. At the heart of this revolution lies a class of materials known as organic conductors, which derive their unique properties from the controlled arrangement of electron-donating and electron-accepting molecules. A pivotal precursor in the synthesis of many of these materials is 1,3-dithiole-2-thione and its derivatives. This technical guide provides a comprehensive overview of the synthesis of organic conductors from this versatile building block, with a focus on the widely studied tetrathiafulvalene (B1198394) (TTF) and its analogues. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to serve as a valuable resource for researchers in the field.

From a Sulfur-Rich Precursor to a Molecular Conductor

The journey from this compound to a functional organic conductor primarily involves its conversion to tetrathiafulvalene (TTF), a planar, electron-rich molecule that can be readily oxidized to form stable radical cations.[1] These radical cations can then stack in the solid state, creating pathways for charge transport. The most common synthetic strategy involves the coupling of two 1,3-dithiole units. This can be achieved through several methods, with the phosphite-mediated coupling of 1,3-dithiole-2-thiones or 1,3-dithiole-2-ones being a prevalent approach.[2] An alternative and efficient route utilizes the base-mediated dimerization of 1,3-dithiol-1-ium (B15495420) salts.[3]

The general synthetic workflow can be conceptualized as a multi-step process that begins with the synthesis or modification of the this compound core, followed by its conversion to a reactive intermediate (such as a 1,3-dithiolium salt), and culminating in a coupling reaction to form the TTF scaffold. Subsequent modifications of the TTF core can be performed to tune its electronic properties and solid-state packing, thereby influencing the conductivity of the final material.

Caption: Synthetic pathway from this compound to organic conductors.

Quantitative Data on TTF and its Derivatives

The electronic properties of TTF derivatives, which are crucial for their function as organic conductors, can be quantified through various techniques, most notably cyclic voltammetry. This electrochemical method provides information on the oxidation potentials of the molecules, which is a direct measure of their electron-donating ability. The table below summarizes key quantitative data for TTF and some of its derivatives, including melting points, oxidation potentials, and, where available, the conductivity of their charge-transfer complexes.

| Compound | Melting Point (°C) | E_ox1 (V vs. Ag/AgCl) | E_ox2 (V vs. Ag/AgCl) | Conductivity (S/cm) of CT Complex |

| Tetrathiafulvalene (TTF) | 119-121 | +0.34 | +0.78 | ~500 (with TCNQ) |

| Tetramethyl-TTF (TMTTF) | 103-104 | +0.28 | +0.71 | ~350 (with TCNQ) |

| Bis(ethylenedithio)-TTF (BEDT-TTF) | 238-240 | +0.51 | +0.89 | Superconducting salts |

| Dibenzotetrathiafulvalene (DBTTF) | 235-236 | +0.65 | +1.05 | ~1 (with TCNQ) |

| Tetra(2-thienyl)tetrathiafulvalene (TT-TTF) | >300 | +0.56 | +0.94 | Not reported |

Note: Oxidation potentials and conductivity values can vary depending on the experimental conditions (solvent, electrolyte, counter-ion, etc.). The data presented here are representative values.

Detailed Experimental Protocols

The successful synthesis of high-purity TTF derivatives is paramount for achieving optimal performance in organic electronic devices. The following section provides detailed experimental protocols for key steps in the synthesis of TTF from this compound.

Protocol 1: Synthesis of 1,3-Dithiolium Tetrafluoroborate (B81430) from this compound

This protocol describes the conversion of this compound to its corresponding 1,3-dithiolium salt, a key intermediate for the synthesis of TTF.

Materials:

-

This compound

-

Dimethyl sulfate (B86663)

-

Tetrafluoroboric acid (HBF₄)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane (B109758)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add dimethyl sulfate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add tetrafluoroboric acid (1.1 eq) dropwise.

-

A precipitate will form. Continue stirring at 0 °C for 30 minutes.

-

Add anhydrous diethyl ether to the flask to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with copious amounts of anhydrous diethyl ether, and dry under vacuum. The product, 1,3-dithiolium tetrafluoroborate, is a white to off-white solid.

Protocol 2: Synthesis of Tetrathiafulvalene (TTF) by Dimerization of 1,3-Dithiolium Tetrafluoroborate

This protocol details the base-mediated dimerization of the 1,3-dithiolium salt to yield TTF.

Materials:

-

1,3-Dithiolium tetrafluoroborate

-

Triethylamine (B128534) (TEA)

-

Anhydrous acetonitrile

-

Dichloromethane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 1,3-dithiolium tetrafluoroborate (1.0 eq) in anhydrous acetonitrile.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 eq) dropwise to the stirred suspension. The reaction mixture will turn deep red or orange.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford pure tetrathiafulvalene as a yellow-orange solid. An 85% yield can be achieved in a two-step synthesis from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione (B1268231) without chromatography.[4]

Visualizing the Reaction Pathway: From Precursor to Product

The synthesis of TTF from this compound can be visualized as a clear, logical progression of chemical transformations. The following diagram illustrates the key steps involved in one of the common synthetic routes.

Caption: Key steps in the synthesis of TTF.

Conclusion

This compound and its derivatives are undeniably central to the advancement of organic conductors. The synthetic routes leading to tetrathiafulvalene and its analogues, while requiring careful execution, are well-established and offer a high degree of modularity for tuning the electronic properties of the final materials. This guide has provided a foundational understanding of the core synthetic strategies, quantitative data for key compounds, and detailed experimental protocols. It is our hope that this resource will empower researchers to explore this fascinating class of molecules and contribute to the development of next-generation organic electronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. P-Functionalized tetrathiafulvalenes from 1,3-dithiole-2-thiones? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Electronic Soul of Sulfur-Rich Heterocycles: An In-depth Technical Guide to the Electronic Structure of 1,3-Dithiole-2-thione and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique electronic properties of 1,3-dithiole-2-thione and its derivatives have positioned them as crucial building blocks in the realm of materials science and drug development. Their exceptional sulfur redox chemistry and high polarizability are central to the design of novel conductive materials and bioactive molecules.[1] This technical guide provides a comprehensive exploration of the electronic structure of this class of compounds, integrating experimental data with theoretical insights to offer a detailed understanding for researchers and professionals in the field. We delve into the molecular orbital framework, spectroscopic signatures, and electrochemical behavior that define these fascinating sulfur-rich heterocycles.

Introduction: The Significance of the this compound Core

The this compound moiety is a cornerstone in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are renowned for their application in organic electronics.[2][3] The planar structure and propensity for solid-state stacking of TTF, derived from this compound precursors, are critical for efficient charge delocalization in organic conductors.[2] Furthermore, the inherent redox activity of the this compound core, which can be readily oxidized to stable radical cation and dication species, makes it a versatile component in the design of electroactive materials.[2][3] Beyond materials science, the unique electronic and structural features of these compounds are being increasingly explored for their potential in medicinal chemistry.

Theoretical Framework: Unveiling the Molecular Orbitals

The electronic structure of this compound and its analogues is fundamentally governed by the arrangement and energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational quantum chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for elucidating these properties.

Theoretical studies reveal that the HOMO in this compound is a π-type orbital with significant contributions from the sulfur atoms, reflecting the electron-rich nature of the dithiole ring. The LUMO, also a π-type orbital, is distributed across the molecule, with a notable contribution from the C=S thiocarbonyl group. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical properties, including its color, redox potentials, and reactivity.

Substituents on the this compound ring can significantly modulate the energies of the frontier orbitals. Electron-donating groups (EDGs) tend to raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs) lower the LUMO energy level, facilitating reduction. This tunability of the electronic structure through synthetic modification is a key advantage in the rational design of materials with specific properties.

Molecular Orbital Energy Diagram

The following diagram illustrates the frontier molecular orbitals of the parent this compound molecule.

Caption: Frontier molecular orbitals of this compound.

Experimental Probing of the Electronic Structure

A combination of spectroscopic and electrochemical techniques is employed to experimentally investigate the electronic structure of this compound and its analogues.

UV-Vis Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of light promotes an electron from an occupied molecular orbital to an unoccupied one. For this compound derivatives, the lowest energy absorption band typically corresponds to the HOMO-LUMO transition. The position of this absorption maximum (λmax) is directly related to the HOMO-LUMO gap; a smaller gap results in a longer wavelength of absorption.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) directly measures the ionization potentials of a molecule, which correspond to the energies of its occupied molecular orbitals. This technique provides a detailed picture of the electronic energy levels and has been instrumental in characterizing the electronic structure of this compound and its selenium analogues.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively. The first oxidation potential corresponds to the removal of an electron from the HOMO, while the first reduction potential relates to the addition of an electron to the LUMO. For reversible or quasi-reversible processes, the HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials.[4]

Quantitative Data on Electronic Properties

The following table summarizes key electronic property data for this compound and a selection of its analogues, compiled from the literature. This data allows for a direct comparison of the effects of different substituents on the electronic structure.

| Compound | Substituent(s) | Oxidation Potential (Eox, V vs. Ag/AgCl) | Reduction Potential (Ered, V vs. Ag/AgCl) | λmax (nm) | HOMO (eV) | LUMO (eV) |

| 1 | H, H | +1.10 (irreversible) | - | 376 | - | - |

| 2 | Thiophene-fused | +0.72, +1.09 | - | 275, 376 | - | - |

| 3 | Ethylenedithio-bridged | - | - | 275, 310 (shoulder), 376 | - | - |

| 4 | Nickel dithiolene complex | - | - | ~900 | - | - |

Data extracted from reference[5]. Note: The relationship between redox potentials and HOMO/LUMO levels is often estimated using empirical formulas and a reference compound (e.g., ferrocene (B1249389)/ferrocenium couple).[4]

Experimental Protocols

General Synthesis of 4,5-Disubstituted-1,3-dithiole-2-thiones

A common synthetic route to 4,5-disubstituted-1,3-dithiole-2-thiones involves the reaction of an activated alkyne with a source of the trithiocarbonate (B1256668) dianion. A representative procedure is outlined below:

Caption: General synthetic workflow for 1,3-dithiole-2-thiones.

Detailed Procedure (Example: Synthesis of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate): [1]

-

Dissolve dimethyl acetylenedicarboxylate (B1228247) (1 equivalent) and ethylene trithiocarbonate (1 equivalent) in toluene.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for a specified period (e.g., overnight).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a cold solvent (e.g., hexane) to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry, Elemental Analysis).

Cyclic Voltammetry Measurements

Instrumentation and Setup:

-

Potentiostat: A standard three-electrode potentiostat.

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

-

Counter Electrode: Platinum wire or foil.

-

Electrochemical Cell: A single-compartment glass cell.

-

Solvent: Anhydrous and deoxygenated solvent (e.g., dichloromethane, acetonitrile, or DMF).

-

Supporting Electrolyte: A non-reactive salt to ensure conductivity (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP)).

Procedure:

-

Prepare a solution of the analyte (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Polish the working electrode with alumina (B75360) slurry on a polishing pad, sonicate in deionized water and then the solvent to be used, and dry thoroughly.

-

Assemble the three-electrode cell with the prepared solution.

-

Record a background voltammogram of the solvent and supporting electrolyte to ensure no interfering redox processes are present in the potential window of interest.

-

Perform the cyclic voltammetry scan of the analyte solution. A typical scan rate is 100 mV/s.

-

Record the voltammogram, noting the anodic and cathodic peak potentials and currents.

-

If a reversible or quasi-reversible couple is observed, the half-wave potential (E1/2) can be determined as the average of the anodic and cathodic peak potentials.

-

For irreversible processes, the peak potential is reported.

-

It is common practice to reference the potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding ferrocene as an internal standard at the end of the experiment.

UV-Vis Spectroscopy Measurements

Instrumentation and Setup:

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended.

-

Cuvettes: Quartz cuvettes with a defined path length (typically 1 cm).

-

Solvent: A UV-grade solvent that is transparent in the wavelength range of interest and in which the analyte is soluble (e.g., dichloromethane, chloroform, THF).

Procedure:

-

Prepare a stock solution of the analyte of known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

Clean the quartz cuvettes thoroughly with the solvent.

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill another cuvette with the analyte solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Record the baseline with the solvent-filled cuvette.

-

Record the absorption spectrum of the analyte solution over the desired wavelength range.

-

Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

-

If desired, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Conclusion

The electronic structure of this compound and its analogues is a rich and tunable landscape that offers exciting opportunities for the development of advanced materials and novel therapeutic agents. A synergistic approach combining theoretical calculations and experimental techniques such as UV-Vis spectroscopy, photoelectron spectroscopy, and cyclic voltammetry is essential for a comprehensive understanding of these systems. The ability to systematically modify the electronic properties through synthetic chemistry underscores the potential for the rational design of molecules with tailored functionalities. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this important class of sulfur-containing heterocycles.

References

- 1. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrathiafulvalene chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 1,3-Dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and the evolution of synthetic methodologies for 1,3-dithiole-2-thione, a pivotal sulfur-containing heterocycle. This compound serves as a crucial building block in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are of significant interest in materials science and drug development. This document provides a chronological overview of key synthetic breakthroughs, detailed experimental protocols for seminal methods, a comparative analysis of quantitative data, and visual representations of the synthetic workflows.

A Historical Perspective on the Synthesis of this compound

The journey to synthesize this compound is a story of incremental innovation, driven by the burgeoning field of organic conductors. The initial synthesis was reported in 1974 by Melby, Hartzler, and Sheppard. This pioneering three-step method laid the groundwork for future advancements.

Recognizing the importance of this compound as a key intermediate for tetrathiafulvalene (TTF), a molecule known for forming highly conductive charge-transfer complexes, researchers sought more efficient synthetic routes. A significant improvement came in 1976 when Chen at Eastman Kodak developed a more streamlined two-step synthesis. This method offered a higher overall yield and utilized readily available commercial starting materials, making the compound more accessible for broader research.

Further research has led to a variety of other synthetic approaches, including those involving the reduction of carbon disulfide and cycloaddition reactions. These methods have expanded the toolkit for chemists working with this important heterocycle and its derivatives, such as the widely studied 4,5-dimercapto-1,3-dithiole-2-thione (dmit).

Core Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the key historical syntheses of this compound.

The Original Three-Step Synthesis (Melby, Hartzler, and Sheppard, 1974)

This foundational method involves the reaction of ethylene (B1197577) trithiocarbonate (B1256668) with dimethyl acetylenedicarboxylate (B1228247), followed by subsequent transformation to yield the target compound.

Experimental Protocol:

-

Step 1: Synthesis of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate.

-

A solution of ethylene trithiocarbonate (13.6 g, 0.1 mol) and dimethyl acetylenedicarboxylate (14.2 g, 0.1 mol) in 100 mL of anhydrous toluene (B28343) is refluxed for 20 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate.

-

-

Step 2: Hydrolysis of the Diester.

-

The diester from Step 1 is dissolved in a mixture of methanol (B129727) (100 mL) and a 10% aqueous solution of sodium hydroxide (B78521) (50 mL).

-

The mixture is stirred at room temperature for 4 hours.

-

The solution is then acidified with concentrated hydrochloric acid to a pH of 1.

-

The precipitated 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid is collected by filtration, washed with cold water, and dried.

-

-

Step 3: Decarboxylation to this compound.

-

The dicarboxylic acid from Step 2 is heated at its melting point (approximately 200 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude product is purified by sublimation under vacuum to yield pure this compound.

-

The Two-Step Synthesis (Chen, 1976)

This improved method provides a more efficient route to this compound.

Experimental Protocol:

-

Step 1: Synthesis of 4-Ethoxy-1,3-dithiolane-2-thione (B15448108).

-

To a cooled and well-stirred suspension of potassium trithiocarbonate (16.5 g) in 100 mL of dimethylformamide (DMF), a solution of 1,2-dichloroethyl ethyl ether (13.5 g) in 60 mL of DMF is added dropwise.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The mixture is then poured into 500 mL of ice-water and extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by vacuum distillation to give 4-ethoxy-1,3-dithiolane-2-thione (10.3 g, 68% yield).

-

-

Step 2: Elimination of Ethanol (B145695) to Yield this compound.

-

A solution of 4-ethoxy-1,3-dithiolane-2-thione (5.0 g) and anhydrous p-toluenesulfonic acid (5.3 g, 1 equivalent) in 50 mL of toluene is heated to reflux.

-

The ethanol formed during the reaction is removed by azeotropic distillation.

-

After the elimination is complete (monitored by TLC), the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The resulting solid is recrystallized from hexane to afford pure this compound (3.3 g, 89% yield).

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for easy comparison.

| Synthesis Method | Number of Steps | Starting Materials | Key Reagents and Solvents | Overall Yield (%) | Reference |

| Original Three-Step Synthesis | 3 | Ethylene trithiocarbonate, Dimethyl acetylenedicarboxylate | Toluene, NaOH, HCl | Not specified | Melby, Hartzler, and Sheppard, 1974 |

| Two-Step Synthesis | 2 | Potassium trithiocarbonate, 1,2-Dichloroethyl ethyl ether | DMF, p-Toluenesulfonic acid, Toluene | 61 | Chen, 1976 |

| Synthesis from Carbon Disulfide (for dmit) | Multi-step | Carbon Disulfide, Sodium | DMF, Benzoyl chloride, Sodium methoxide | Not specified |

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described above.

This guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering valuable insights for researchers and professionals in the fields of organic synthesis, materials science, and drug development. The detailed protocols and comparative data serve as a practical resource for the preparation of this important heterocyclic compound.

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 1,3-Dithiole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of 1,3-dithiole-2-thione, a pivotal heterocyclic compound in organic synthesis and materials science. The document details its synthesis, cycloaddition reactions, oxidation, reduction, and its behavior with nucleophiles and electrophiles. Emphasis is placed on providing detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate a deeper understanding and practical application of its chemistry. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, enabling them to leverage the unique reactivity of this sulfur-rich heterocycle.

Introduction

This compound is a five-membered heterocyclic compound containing two sulfur atoms at positions 1 and 3, and a thione group at position 2. This molecule and its derivatives are of significant interest due to their role as key precursors in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its analogues, which are fundamental components of organic conductors and superconductors. The rich chemistry of the this compound core, characterized by the interplay of its dithiole ring and the reactive exocyclic thione group, allows for a diverse range of chemical transformations. Understanding these reaction mechanisms is crucial for the rational design and synthesis of novel functional organic materials and potential therapeutic agents.

Synthesis of this compound

The synthesis of the this compound ring system is most commonly achieved through reactions involving carbon disulfide (CS₂) or its derivatives.

From Carbon Disulfide and Active Methylene (B1212753) Compounds

One of the prevalent methods involves the reaction of an active methylene compound with carbon disulfide in the presence of a base. The reaction proceeds through the formation of a 1,1-dithiolate intermediate, which then undergoes cyclization.

General Reaction Scheme:

Where R1 and R2 are electron-withdrawing groups.

Mechanism: The mechanism involves the deprotonation of the active methylene compound by the base, followed by nucleophilic attack on carbon disulfide. A second deprotonation and attack on another molecule of carbon disulfide leads to a dianionic intermediate which then cyclizes with the elimination of a sulfide (B99878) ion.

Experimental Protocol: Synthesis of 4,5-disubstituted-1,3-dithiole-2-thiones

-

To a solution of the active methylene compound (1 equivalent) in a suitable solvent such as DMF or DMSO, add a strong base like sodium hydride or potassium carbonate (2.2 equivalents) portionwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add carbon disulfide (2.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization or column chromatography.

From 1,2-Dichloroethyl Ethyl Ether and Potassium Trithiocarbonate (B1256668)

An alternative synthesis route involves the reaction of potassium trithiocarbonate with 1,2-dichloroethyl ethyl ether, followed by an elimination step.[1]

General Reaction Scheme:

Mechanism: This reaction proceeds via a double nucleophilic substitution of the chloride ions by the trithiocarbonate anion, followed by an acid-catalyzed elimination of ethanol (B145695) to form the dithiole ring.

Dimerization to Tetrathiafulvalene (TTF)

A primary application of 1,3-dithiole-2-thiones is their conversion to tetrathiafulvalenes (TTFs). This is most commonly achieved through a reductive coupling reaction, often mediated by phosphites.

General Reaction Scheme:

Mechanism: Computational studies suggest a mechanism involving the initial nucleophilic attack of the phosphite (B83602) on the thione sulfur atom. This is followed by the formation of a diradical intermediate which then dimerizes. Subsequent elimination of thiophosphate yields the tetrathiafulvalene.

Experimental Protocol: Phosphite-Mediated Coupling

-

A solution of the this compound derivative (1 equivalent) in a high-boiling solvent such as toluene (B28343) or triethyl phosphite is heated to reflux.

-

Triethyl phosphite (2-3 equivalents) is added dropwise to the refluxing solution.

-

The reaction mixture is refluxed for 4-8 hours, during which time the color may change significantly.

-

The solvent and excess triethyl phosphite are removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to yield the tetrathiafulvalene derivative.

Cycloaddition Reactions

The this compound system can participate in cycloaddition reactions, acting as a dipolarophile or a 1,3-dipole precursor.

[3+2] Cycloaddition with Alkynes

1,3-Dithiole-2-thiones can react with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a [3+2] cycloaddition manner. This reaction often involves the extrusion of a sulfur atom.

General Reaction Scheme:

Mechanism: The reaction is believed to proceed through a concerted or stepwise pathway involving a zwitterionic or diradical intermediate. The initial cycloadduct can then undergo further rearrangements or eliminations.

Experimental Protocol: Cycloaddition with DMAD

-

To a solution of the this compound derivative (1 equivalent) in an inert solvent like toluene or xylene, add dimethyl acetylenedicarboxylate (1.2 equivalents).

-

Heat the reaction mixture to reflux for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting product by column chromatography.

Oxidation Reactions

The sulfur atoms in this compound are susceptible to oxidation. The outcome of the oxidation depends on the oxidant and the reaction conditions.

Oxidation to 1,3-Dithiol-2-one

Treatment with milder oxidizing agents can convert the exocyclic thione group to a carbonyl group, yielding the corresponding 1,3-dithiol-2-one.

General Reaction Scheme:

Mechanism: The mechanism likely involves the initial formation of a sulfine (B13751562) intermediate, which then eliminates sulfur monoxide or is further oxidized and hydrolysed to the ketone.

Experimental Protocol: Oxidation with Hydrogen Peroxide

-

Dissolve the this compound (1 equivalent) in glacial acetic acid.

-

Add a 30% aqueous solution of hydrogen peroxide (3 equivalents) dropwise while maintaining the temperature below 40 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by recrystallization or chromatography.

Reduction Reactions

The thione group of this compound can be reduced, although this reaction is less commonly reported than its oxidation.

Reduction with Sodium Borohydride (B1222165)

Analogous to the reduction of ketones, the C=S bond can be reduced to a C-H bond with a thiol, although the direct reduction of the thione to a methylene group is challenging. A more common outcome is the formation of a dithiol after ring opening.

Experimental Protocol: Reduction with NaBH₄ (General Procedure)

-

Dissolve the this compound derivative (1 equivalent) in a protic solvent such as ethanol or methanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (2-4 equivalents) portionwise.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to obtain the crude product, which can then be purified.

Reactions with Nucleophiles and Electrophiles

Nucleophilic Attack

The carbon atom of the C=S group is electrophilic and susceptible to attack by nucleophiles.

Reaction with Organometallics: Grignard and organolithium reagents can add to the thione group. The initial adduct can be trapped or undergo further reactions.

Reaction with Amines: Primary and secondary amines can react with the thione group, leading to the formation of 2-imino-1,3-dithioles or other products depending on the reaction conditions.

Electrophilic Attack

While the neutral molecule is not strongly nucleophilic, deprotonation at the 4- and 5-positions (if unsubstituted) can generate a nucleophilic species that reacts with electrophiles. Alkylation and acylation at these positions are common transformations.

Quantitative Data

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.0 ppm (s, 2H) |

| ¹³C NMR (CDCl₃) | δ ~118 ppm (olefinic C), δ ~210 ppm (C=S) |

| IR (KBr) | ~1050 cm⁻¹ (C=S stretch), ~3080 cm⁻¹ (=C-H stretch) |